![molecular formula C7H7N3O B1315265 5-methoxy-1H-pyrazolo[3,4-c]pyridine CAS No. 76006-07-0](/img/structure/B1315265.png)
5-methoxy-1H-pyrazolo[3,4-c]pyridine
Overview
Description
Synthesis Analysis
These functionalization strategies emulate a hit-to-lead pathway and demonstrate the utility of pyrazolo[3,4-c]pyridines in fragment-based drug discovery (FBDD) .
Molecular Structure Analysis
The molecular formula of 5-methoxy-1H-pyrazolo[3,4-c]pyridine is C7H7N3O . It consists of a pyrazole ring fused with a pyridine ring, with a methoxy group (CH3O-) attached at the 5-position .
Chemical Reactions Analysis
The compound can undergo various reactions, including borylation, cross-coupling, and amination, leading to functionalized derivatives. For example, C-3 can be elaborated through tandem borylation and Suzuki–Miyaura cross-coupling reactions .
Scientific Research Applications
Antiretroviral Therapy
Compounds similar to “5-methoxy-1H-pyrazolo[3,4-c]pyridine” have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in antiretroviral therapies. NNRTIs are essential components of combination antiviral therapies used to treat HIV/AIDS, offering clinical outcomes comparable to other regimens .
Biomedical Research
The pyrazolo[3,4-b]pyridine scaffold is present in numerous compounds with potential biomedical applications. These include therapeutic agents for various diseases due to their bioactive properties .
Synthetic Chemistry
Pyrazolopyridines are valuable intermediates in synthetic chemistry, aiding in the production of complex molecules for pharmaceuticals and other chemical products. Their versatility makes them a key component in the synthesis of a wide range of chemicals .
Material Science
In material science, compounds like “5-methoxy-1H-pyrazolo[3,4-c]pyridine” can be used to create new materials with unique properties, potentially impacting electronics, coatings, and other advanced materials .
Industrial Applications
The chemical properties of pyrazolopyridines make them suitable for various industrial applications, including as catalysts or reactants in chemical processes .
Mechanism of Action
Target of Action
This compound is a novel heterocyclic fragment that has been used in fragment-based drug discovery (FBDD) due to its ability to engage with target proteins through a wide variety of intermolecular interactions .
Biochemical Pathways
It is known that heterocyclic compounds like this can affect multiple biochemical pathways, leading to downstream effects .
Result of Action
It is known that such compounds can have significant effects on cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-methoxy-1H-pyrazolo[3,4-c]pyridine. For instance, it is recommended to handle this compound in a well-ventilated place and avoid formation of dust and aerosols .
properties
IUPAC Name |
5-methoxy-1H-pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-2-5-3-9-10-6(5)4-8-7/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHHBXAFEMTGOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506258 | |
Record name | 5-Methoxy-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1H-pyrazolo[3,4-c]pyridine | |
CAS RN |
76006-07-0 | |
Record name | 5-Methoxy-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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